2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene
Overview
Description
2,3,5,7,13,14-hexazatetracyclo[77002,6010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene typically involves multi-step organic reactions. The process often begins with the formation of the core tetracyclic structure, followed by the introduction of the hexaza groups through specific substitution reactions. Common reagents used in these reactions include strong bases and nucleophiles under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to fit into specific binding sites, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-1,3,5,7,9,11,13-heptaene
- Tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione
- [2.2]Paracyclophane
Uniqueness
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene stands out due to its hexaza groups, which impart unique chemical reactivity and potential biological activity. This distinguishes it from other tetracyclic compounds, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6/c1-3-13-15-4-2-9-7(8(1)15)5-11-10-12-6-14-16(9)10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXCMOOZECDDLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C3=C1N4C(=NC=N4)N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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